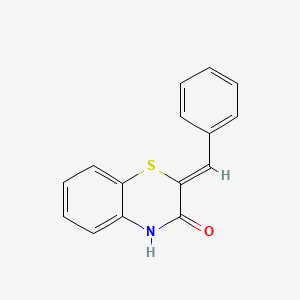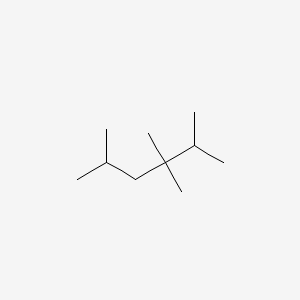
2,3,3,5-Tetramethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,5-Tetramethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, characterized by the presence of four methyl groups attached to a hexane backbone. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5-Tetramethylhexane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,3-dimethylbutane, with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of more complex hydrocarbons or the isomerization of other branched alkanes. These processes are carried out in large-scale reactors under high pressure and temperature to ensure efficient conversion and high yield .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,5-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for alkanes.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Substitution: Halogenation typically requires the presence of halogens (Cl2, Br2) and may be initiated by light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated derivatives of this compound are the primary products.
Aplicaciones Científicas De Investigación
2,3,3,5-Tetramethylhexane has various applications in scientific research:
Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties.
Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3,3,5-Tetramethylhexane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, the compound undergoes dehydrogenation, leading to the formation of double bonds or oxygen-containing functional groups. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through a free radical mechanism .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3-Tetramethylhexane
- 2,2,5,5-Tetramethylhexane
- 2,3,3,4-Tetramethylhexane
Uniqueness
2,3,3,5-Tetramethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. The position of the methyl groups influences its boiling point, melting point, and reactivity compared to other isomers .
Propiedades
Número CAS |
52897-11-7 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
2,3,3,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-8(2)7-10(5,6)9(3)4/h8-9H,7H2,1-6H3 |
Clave InChI |
GCGFXFIPOBRMQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




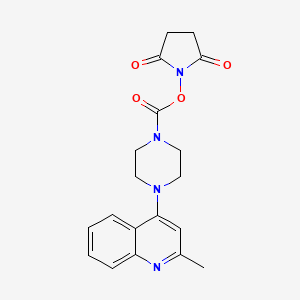
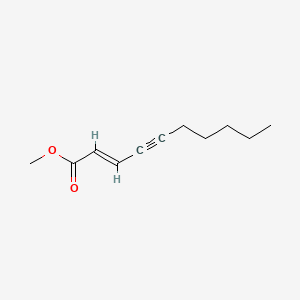
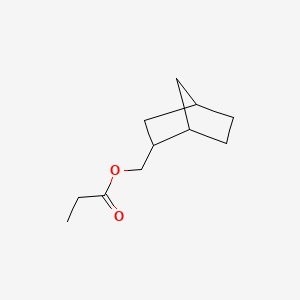
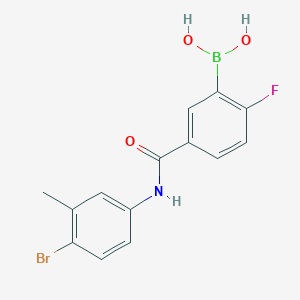
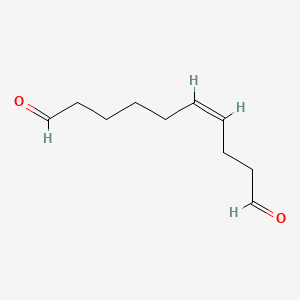
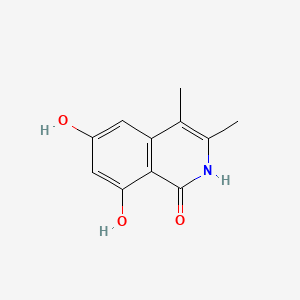
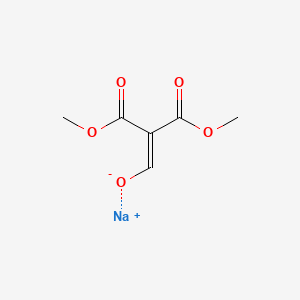

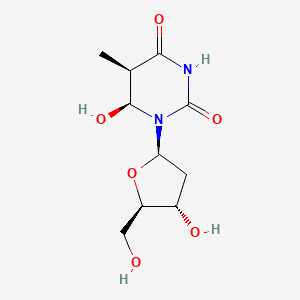
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)

